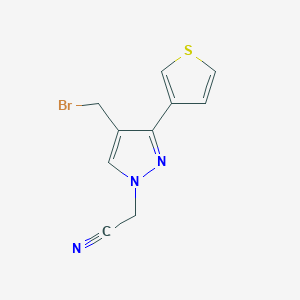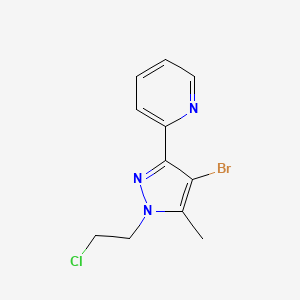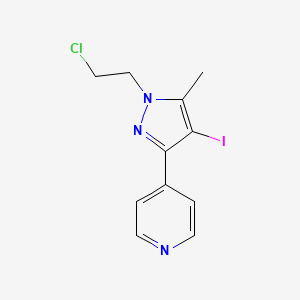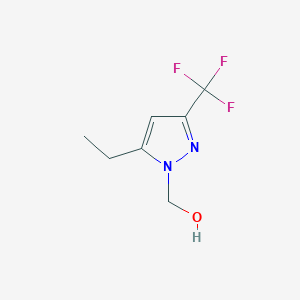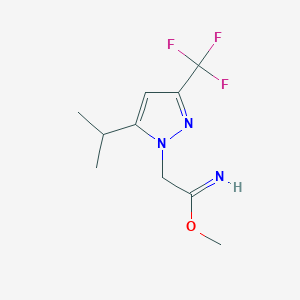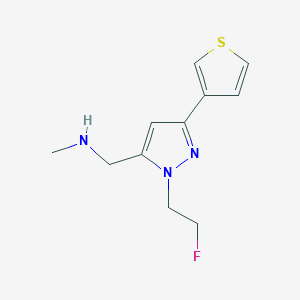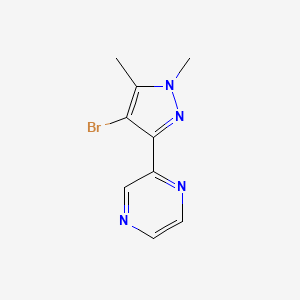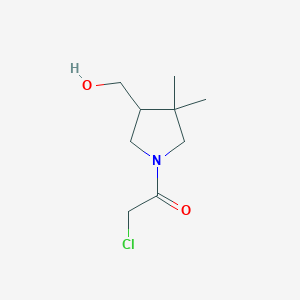
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a chlorinated organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other organic solvents. This compound has been used for decades in the synthesis of various compounds, and has been studied for its potential applications in biochemistry and physiology. In
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Research into chemical synthesis techniques highlights the creation and characterization of complex organic molecules. For instance, studies have detailed the synthesis of heterocyclic compounds and their structural determination using methods like crystal X-ray diffraction, showcasing their potential in material science and pharmaceuticals (Percino et al., 2006). These processes are fundamental in developing new materials with specific optical, electrical, or biological properties.
Nonlinear Optical Properties
- Investigations into nonlinear optical properties of compounds, such as those related to the pyrrolidine backbone, are critical for advancing optical device technologies. Compounds displaying significant changes in absorption behavior under varying laser intensities suggest potential applications in optical limiting and other photonics-based devices (Rahulan et al., 2014).
Catalysis and Chemical Reactions
- Studies on the catalytic activities of metal complexes with ligands structurally similar to the query compound reveal insights into asymmetric synthesis and hydrogenation reactions. These findings can lead to more efficient synthesis pathways for producing chiral molecules, essential in the pharmaceutical industry (Magubane et al., 2017).
Molecular Electronics and Film Fabrication
- Research on dibranched, heterocyclic chromophores similar in structure to the query compound has explored their applications in electrooptic film fabrication. Such studies underpin the development of molecular electronics, highlighting the compound's relevance in creating materials with tailored optical and electrooptic responses (Facchetti et al., 2006).
Environmental and Material Science
- The synthesis and application of Schiff base complexes derived from related compounds demonstrate significant potential in corrosion inhibition, indicating a bridge between coordination chemistry and materials engineering. These findings are vital for designing materials resistant to degradation, impacting industries ranging from construction to marine engineering (Das et al., 2017).
Propriétés
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDDDOWXWWVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



